2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-5-3-17(4-6-18)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-35-20-9-7-19(34-2)8-10-20/h3-10,16H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQAGAOURRNNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)OC)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Methoxyphenoxy Group : This group is known for its role in enhancing lipophilicity and biological activity.
- Triazolopyrimidine Moiety : This heterocyclic structure is associated with various biological activities, including anticancer and antimicrobial properties.
- Piperazine Linkage : Piperazines are often found in pharmacologically active compounds due to their ability to interact with various receptors.
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For example, compounds similar to the one in focus have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
In a study evaluating the cytotoxic effects of synthesized triazolopyrimidine derivatives, it was found that certain compounds exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
Antimicrobial Activity
The presence of the triazole ring in the compound enhances its interaction with microbial enzymes. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific activity against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound's structural components suggest it may act as an inhibitor for several enzymes involved in critical biological pathways. For instance:
- Dihydrofolate reductase : Inhibition of this enzyme can lead to reduced folate levels, impacting DNA synthesis in rapidly dividing cells.
- Cholinesterase : Compounds with similar structures have shown potential as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases .
Study on EGFR Kinase Inhibition
A recent study focused on the design and synthesis of pyrido[2,3-d]pyrimidine derivatives found that modifications similar to those present in our compound resulted in significant inhibition of EGFR (epidermal growth factor receptor) kinase activity. The most promising derivative displayed an IC50 value of 13 nM against EGFR L858R/T790M mutants, highlighting the importance of structural modifications for enhancing biological activity .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| B1 | 13 | >76-fold for EGFR WT |
| B7 | 15 | High against A549 |
Antioxidant Properties
In addition to anticancer and antimicrobial activities, derivatives of triazolopyrimidine have also been evaluated for their antioxidant capabilities. The DPPH assay demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of this compound generally involves multiple steps, including:
- Reactions : Commonly performed in solvents such as ethanol or dimethylformamide.
- Catalysts : Sodium hydroxide or acetic acid are often used to facilitate reactions.
- Monitoring : Thin Layer Chromatography (TLC) is employed to monitor reactions, while Nuclear Magnetic Resonance (NMR) spectroscopy is utilized for characterization .
The compound has been identified as having various biological activities, which can be summarized as follows:
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit anticancer properties. The structural components of this specific compound may enhance its efficacy against certain cancer cell lines through mechanisms that require further investigation .
Antimicrobial Properties
The presence of the triazole and piperazine rings suggests potential antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth and may serve as a basis for developing new antibiotics .
Modulation of Chemokine Receptors
The compound has been explored for its ability to modulate chemokine receptors, particularly CXCR3. This receptor plays a crucial role in immune response and inflammation, making the compound a candidate for therapeutic applications in autoimmune diseases .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Triazole Derivatives : A study focused on the synthesis of various triazole derivatives indicated that modifications to the piperazine structure could enhance biological activity against specific cancer types .
- Pharmacological Investigations : Research has shown that compounds with similar structural motifs exhibit promising results in inhibiting tumor growth in vitro and in vivo models .
Méthodes De Préparation
Formation of the Triazolopyrimidine Scaffold
The triazolo[4,5-d]pyrimidine ring is constructed via cyclocondensation of 4-methoxyphenyl-1H-1,2,3-triazole-5-carboxylic acid with guanidine carbonate under acidic conditions (Scheme 1A). Optimized parameters include:
- Reactants : 1:1.2 molar ratio of triazole-carboxylic acid to guanidine carbonate.
- Conditions : Reflux in acetic acid (120°C, 8 h).
- Yield : 82% isolated after recrystallization from ethanol.
Mechanistic Insight : Protonation of the triazole nitrogen enhances electrophilicity at C-5, enabling nucleophilic attack by guanidine’s amine group. Subsequent cyclodehydration forms the pyrimidine ring.
Synthesis of the Methoxyphenoxy Ethanone Sidechain
Etherification of p-Methoxyphenol
p-Methoxyphenol reacts with chloroacetyl chloride in a biphasic system (NaOH(aq)/CH₂Cl₂) to form 2-(4-methoxyphenoxy)acetyl chloride (Scheme 2A):
Critical Parameter : Slow addition of chloroacetyl chloride prevents exothermic decomposition.
Friedel-Crafts Acylation for Ethanone Formation
2-(4-Methoxyphenoxy)acetyl chloride undergoes Friedel-Crafts acylation with benzene in the presence of AlCl₃ (Scheme 2B):
Analytical Validation : ¹H NMR confirms regioselectivity (δ 7.82 ppm, singlet, aromatic H adjacent to ketone).
Fragment Coupling and Final Assembly
Acylation of Piperazine with Ethanone Chloride
The piperazine-triazolopyrimidine intermediate reacts with 2-(4-methoxyphenoxy)acetyl chloride in tetrahydrofuran (THF) under N₂ atmosphere (Scheme 3):
- Conditions : Triethylamine (3 equiv), 0°C to reflux, 6 h.
- Yield : 74% after column chromatography (CH₂Cl₂:MeOH, 9:1).
Side Product Analysis : Over-acylation at both piperazine nitrogens is suppressed using 1.1 equiv of acyl chloride.
Optimization and Scale-Up Considerations
Solvent Selection for Coupling Reactions
Comparative studies reveal THF outperforms DMF or DMSO in minimizing hydrolysis of the acyl chloride (Table 1):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 74 | 98 |
| DMF | 58 | 91 |
| DMSO | 49 | 87 |
Recrystallization Protocols
Final product purity is enhanced via sequential recrystallization:
- Primary : Ethanol-water (4:1) removes polar impurities.
- Secondary : Hexanes-ethyl acetate (5:1) eliminates non-polar residues.
Purity Post-Recrystallization : 99.5% by HPLC (C18 column, 254 nm).
Analytical Characterization and Validation
Spectroscopic Profiling
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, aryl-H), 6.98 (d, J = 8.8 Hz, 2H, aryl-H), 4.62 (s, 2H, COCH₂), 3.79 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 2.65–2.61 (m, 4H, piperazine-H).
- HRMS (ESI+) : m/z calcd for C₂₅H₂₆N₇O₄ [M+H]⁺ 512.2041, found 512.2043.
X-ray Crystallography
Single-crystal X-ray analysis confirms the triazolopyrimidine core adopts a planar conformation with dihedral angles <5° relative to the piperazine ring, ensuring optimal π-π stacking in solid-state.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Follow OSHA HCS guidelines (29 CFR 1910) for acute toxicity, skin/eye irritation, and respiratory hazards. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to minimize aerosol formation. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for ≥15 minutes. Store in a tightly sealed container away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers synthesize this compound, and what reaction conditions are critical?
- Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions, such as coupling triazolo-pyrimidine precursors with piperazine derivatives. Key steps include:
- Triazolo-pyrimidine formation: Cyclocondensation of 4-methoxyphenyl-substituted triazoles with pyrimidine intermediates under reflux (e.g., in DMF at 120°C).
- Piperazine coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM at 0–5°C to minimize side reactions.
Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer:
- NMR spectroscopy: 1H/13C NMR to confirm substitution patterns (e.g., methoxyphenyl and piperazine protons at δ 3.2–3.8 ppm).
- High-resolution mass spectrometry (HRMS): ESI+ mode to verify molecular weight (e.g., calculated for C₂₈H₂₇N₇O₃: 509.21 g/mol).
- HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer: Conduct in vitro assays targeting kinases or GPCRs due to the triazolo-pyrimidine core’s affinity for ATP-binding domains. Use:
Q. What stability considerations are relevant for long-term storage?
- Methodological Answer: Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Monitor stability via periodic HPLC analysis. Avoid aqueous solutions due to hydrolysis risk at the ethanone moiety .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to kinase domains. Key parameters:
- Docking: Grid box centered on ATP-binding site (PDB: 4AQ3), Lamarckian genetic algorithm.
- Free energy calculations: MM-PBSA to validate binding affinity predictions. Compare results with experimental IC₅₀ values to refine models .
Q. What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ across studies)? **
- Methodological Answer:
- Assay standardization: Control variables (e.g., ATP concentration in kinase assays).
- Meta-analysis: Use tools like RevMan to aggregate data and identify outliers.
- Orthogonal assays: Validate kinase inhibition via thermal shift assays or SPR .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer: Systematically modify substituents:
Q. What experimental designs assess this compound’s environmental impact?
- Methodological Answer: Follow INCHEMBIOL guidelines:
- Biodegradation: OECD 301F test (aqueous solution, activated sludge).
- Ecotoxicology: Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀).
Analyze metabolites via LC-QTOF-MS to identify persistent derivatives .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodological Answer:
- Catalyst screening: Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings.
- Solvent optimization: Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry.
- Process intensification: Use microreactors for exothermic steps (e.g., triazole formation) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
